methylchloroisothiazolinone chemical structure and properties
methylchloroisothiazolinone chemical structure and properties
An In-depth Technical Guide to Methylchloroisothiazolinone (MCI)
Introduction
Methylchloroisothiazolinone (MCI), a heterocyclic organic compound from the isothiazolinone class, is a potent biocide widely utilized for its broad-spectrum antimicrobial properties.[1][2] Its primary function is as a preservative in a vast array of water-based products, including cosmetics, personal care items, paints, adhesives, and industrial fluids, to prevent microbial spoilage and extend shelf life.[3][4][5] MCI is frequently used in combination with methylisothiazolinone (MI), a mixture commercially known as Kathon™, to enhance its stability and efficacy.[3][6] The antimicrobial activity of MCI stems from its ability to inhibit essential microbial cellular functions.[2][7] However, it is also recognized as a significant contact allergen, which has led to regulatory restrictions on its use, particularly in leave-on cosmetic products.[6][8][9] This guide provides a comprehensive technical overview of MCI's chemical structure, properties, synthesis, mechanism of action, and analytical methodologies for a scientific audience.
Chemical Identity and Structure
Methylchloroisothiazolinone is chemically designated as 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one.[6][10] The core of its structure is a five-membered isothiazolinone ring containing nitrogen and sulfur atoms, with a methyl group attached to the nitrogen and a chlorine atom at the C-5 position.[1] This halogenated structure makes MCI a potent electrophile, crucial for its biological activity.[11]
Table 1: Chemical Identifiers for Methylchloroisothiazolinone
| Identifier | Value |
|---|---|
| Preferred IUPAC Name | 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one[6] |
| Other Names | 5-Chloro-2-methyl-4-isothiazolin-3-one, CMIT, MCI, CMI[1][4][6] |
| CAS Number | 26172-55-4[1][6] |
| Molecular Formula | C₄H₄ClNOS[1][11] |
| Canonical SMILES | CN1C(=O)C=C(S1)Cl[11] |
| InChI Key | DHNRXBZYEKSXIM-UHFFFAOYSA-N[6][11] |
Physicochemical Properties
MCI is typically a white crystalline solid at room temperature, though it is often handled in aqueous solutions.[6][11] It is miscible with water and its biocidal activity is effective over a wide pH range commonly found in cosmetic and industrial formulations.[6][12]
Table 2: Physicochemical Properties of Methylchloroisothiazolinone
| Property | Value | Source(s) |
|---|---|---|
| Molar Mass | 149.59 g·mol⁻¹ | [4][6][11] |
| Appearance | White solid | [6] |
| Melting Point | 52 °C (325 K) | [6] |
| Density | 1.02 g/cm³ | [6] |
| Solubility in Water | Miscible | [4][6] |
| UV Absorption Max (λmax) | 274 nm | [13] |
Synthesis
The synthesis of isothiazolinones like MCI generally involves a cyclization reaction.[14] A common pathway starts with the preparation of N,N'-dimethyl-3,3'-dithiodipropionamide. This intermediate is then subjected to a chlorination-cyclization reaction, often using sulfuryl chloride, to form the isothiazolinone ring and introduce the chlorine atom at the C-5 position, yielding the final MCI product.[7][14]
Mechanism of Action
Antimicrobial Activity
The biocidal effect of MCI is primarily due to its active sulfur moiety.[6][15] As a potent electrophile, MCI readily penetrates microbial cell membranes and undergoes a reaction with intracellular nucleophiles, particularly the thiol groups (-SH) present in cysteine residues of essential enzymes and proteins like glutathione.[6][7][12] This interaction leads to the irreversible oxidation of these thiol groups, forming disulfide bonds or other adducts.[7] The consequence is the rapid inhibition of critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to microbial cell death.[7] This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, yeasts, and fungi.[4][6]
Allergic Contact Dermatitis (ACD) Induction
MCI is a well-documented sensitizer that can induce allergic contact dermatitis (ACD).[6][8][16] The immunological mechanism involves the innate immune system. Studies suggest that upon skin penetration, MCI can act as a hapten, binding to skin proteins and triggering an immune response. This process can activate Toll-like receptor 4 (TLR4) on immune cells. Activation of TLR4 initiates a downstream signaling cascade through the nuclear factor-kappa B (NF-κB) pathway.[8] This signaling results in the upregulation and secretion of various proinflammatory cytokines, such as IL-1β, TNF, and IL-6, which orchestrate the inflammatory response characteristic of ACD.[8]
Analytical Methodologies
The quantification of MCI in complex matrices like cosmetic or industrial products requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (MS) are the most common techniques.[13][17]
Experimental Protocol: HPLC-DAD Analysis of MCI
This protocol is a representative example for the quantification of MCI in personal care products.[13][18][19]
1. Sample Preparation (Extraction):
-
Weigh approximately 1.0 g of the sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol/water mixture).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: HPLC system with DAD or UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic or gradient elution can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][18] For example, an 80:20 (v/v) mixture of 0.4% acetic acid in water and methanol.[18]
-
Column Temperature: 25 °C.[13]
-
Detection: UV detection at 274 nm, which is the maximum absorption wavelength for MCI.[13][18]
3. Quantification:
-
Prepare a series of standard solutions of MCI of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the MCI concentration in the sample by comparing its peak area to the calibration curve.
Spectroscopic Data
Structural confirmation and identification of MCI are typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[20][21]
-
Mass Spectrometry (MS): In tandem MS (MS/MS) analysis, specific transitions are monitored for quantification and confirmation. For MCI, this provides high selectivity and sensitivity, allowing for detection at very low levels in complex samples.[17][22]
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): NMR spectroscopy is used to confirm the molecular structure. Specific chemical shifts for the protons and carbons in the isothiazolinone ring and its substituents provide unambiguous structural elucidation.[20][21] For example, in studies using ¹³C-labeled MCI, distinct signals corresponding to the labeled carbon atoms can be tracked to study its metabolism and reactions with biological molecules.[21]
Safety and Toxicology
While an effective preservative, MCI is a known skin irritant and sensitizer.[6][23] In pure or highly concentrated forms, it can cause chemical burns.[6] Due to the rising incidence of allergic contact dermatitis, regulatory bodies worldwide have restricted its use.[9] In the United States and Canada, for instance, the concentration of MCI/MI mixtures in rinse-off products is limited to 15 ppm, and their use in leave-on products is banned or severely restricted.[6][9]
Table 3: GHS Hazard Pictograms and Statements for Methylchloroisothiazolinone
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
| GHS05 | H314 | Causes severe skin burns and eye damage.[6] |
| GHS06 | H302/H330 | Harmful if swallowed / Fatal if inhaled.[6] |
| GHS07 | H317 | May cause an allergic skin reaction.[6] |
| GHS09 | H410 | Very toxic to aquatic life with long lasting effects.[6] |
References
- 1. CHLOROMETHYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
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- 4. Methylchloroisothiazolinone [chemeurope.com]
- 5. Methylchloroisothiazolinone [bionity.com]
- 6. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by methylchloroisothiazolinone and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. atamankimya.com [atamankimya.com]
- 11. guidechem.com [guidechem.com]
- 12. dermatitisacademy.com [dermatitisacademy.com]
- 13. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 14. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]
- 15. atamankimya.com [atamankimya.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methylchloroisothiazolinone | CAS Number 26172-55-4 [klivon.com]
- 21. mnms-platform.com [mnms-platform.com]
- 22. New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite (“M-12”) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. safecosmetics.org [safecosmetics.org]
